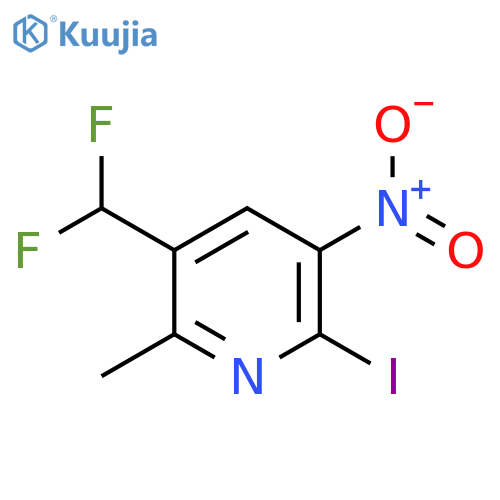Cas no 1806886-81-6 (3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine)

1806886-81-6 structure
商品名:3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine
CAS番号:1806886-81-6
MF:C7H5F2IN2O2
メガワット:314.028080701828
CID:4891732
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine
-
- インチ: 1S/C7H5F2IN2O2/c1-3-4(6(8)9)2-5(12(13)14)7(10)11-3/h2,6H,1H3
- InChIKey: DBYMCIFXVNNZKC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(F)F)C(C)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024693-250mg |
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |
1806886-81-6 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029024693-1g |
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |
1806886-81-6 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029024693-500mg |
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |
1806886-81-6 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
1806886-81-6 (3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
